molecular formula C15H11F3O2 B7887982 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid

Cat. No.: B7887982
M. Wt: 280.24 g/mol
InChI Key: CENVAKJTZAEGHS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Phenylacetic Acid Derivatives in Chemical Biology

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide spectrum of biological activities. nih.gov The parent molecule, phenylacetic acid, is a naturally occurring plant auxin and antimicrobial agent. nih.gov In pharmacology, the phenylacetic acid scaffold is a building block for numerous drugs, including well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. pharmaffiliates.com Fluorinated phenylacetic acid derivatives, therefore, represent a significant area of investigation in chemical biology and drug discovery. The substitution of hydrogen with fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modify the acidity and lipophilicity of a compound. pharmaffiliates.com These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Biphenylacetic acid derivatives, a subset of phenylacetic acids, have also demonstrated significant therapeutic potential. A notable example is Felbinac, or 4-biphenylacetic acid, which is an active metabolite of the prodrug fenbufen (B1672489) and is used as a topical anti-inflammatory agent. researchgate.netmdpi.com Research into biphenyl (B1667301) carboxylic acid derivatives continues, with studies exploring their potential as inhibitors for targets like urate transporter 1 (URAT1) for the treatment of gout. nih.gov The compound 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid is a structural analogue of these biphenylacetic acids, suggesting it may warrant investigation for similar biological activities.

Significance of the Trifluoromethyl Moiety in Modulating Molecular Interactions for Research Endeavors

The trifluoromethyl (-CF3) group is one of the most important and widely used functional groups in medicinal chemistry and drug design. apolloscientific.co.ukchemicalbook.com Its incorporation into a molecule can profoundly influence its properties and interactions with biological systems. prepchem.com

One of the primary advantages of the trifluoromethyl group is its strong electron-withdrawing nature, which is significantly greater than that of a methyl group. apolloscientific.co.uksigmaaldrich.com This electronic effect can alter the acidity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity. apolloscientific.co.uk

Furthermore, the trifluoromethyl group is known to increase the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative processes. apolloscientific.co.ukchemicalbook.com This can lead to a longer biological half-life for drugs containing this moiety. chemicalbook.com

The -CF3 group also significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes, leading to better absorption and distribution within the body. apolloscientific.co.ukchemicalbook.comprepchem.com This property is a critical consideration in the design of orally bioavailable drugs. Due to its steric and electronic properties, the trifluoromethyl group is often used as a bioisostere to replace a methyl or chloro group, allowing for the fine-tuning of a lead compound's characteristics during the drug development process. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVAKJTZAEGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Trifluoromethyl Phenyl Phenylacetic Acid and Analogs

Regio- and Stereoselective Synthesis of 3-[4-(Trifluoromethyl)phenyl]phenylacetic Acid Scaffolds

The construction of the this compound framework requires precise control over the regiochemistry of the biphenyl (B1667301) linkage and the introduction of the acetic acid moiety.

Contemporary Approaches in Electrophilic and Nucleophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) on the biphenyl scaffold is influenced by the electronic nature of the substituents on both rings. In the case of a biphenyl system containing a trifluoromethyl group on one ring, the other phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. pearson.comyoutube.com The trifluoromethyl group is a strong deactivating group due to its electron-withdrawing nature, which makes the ring it is attached to less susceptible to electrophilic attack. vanderbilt.eduyoutube.compressbooks.pubmasterorganicchemistry.com If an electrophilic substitution were to occur on the trifluoromethyl-substituted ring, it would be directed to the meta position relative to the trifluoromethyl group. vanderbilt.eduyoutube.com

Nucleophilic aromatic substitution (SNAr) provides a complementary approach. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. nih.govyoutube.com This effect is most pronounced at the ortho and para positions relative to the trifluoromethyl group. Therefore, a suitably functionalized 4-halotrifluoromethylbenzene could react with a nucleophile to form a key intermediate. For instance, the reaction of octafluorotoluene with phenothiazine in the presence of potassium carbonate in DMF results in selective substitution at the para position to the trifluoromethyl group. nih.gov

Convergent and Divergent Synthetic Strategies for Arylacetic Acid Formation

Convergent strategies for the synthesis of this compound often involve the coupling of two pre-functionalized aromatic rings. The Suzuki-Miyaura coupling is a powerful tool for this purpose, allowing for the formation of the C-C bond between the two phenyl rings. nih.govnih.govchemrxiv.org For example, a boronic acid or ester derivative of one phenyl ring can be coupled with a halide or triflate of the other, with one of the coupling partners already bearing the acetic acid or a precursor moiety.

Coupling Partner 1Coupling Partner 2Catalyst/ConditionsProduct TypeReference
Aryl Boronic AcidDiarylmethyl EsterPd catalystTriarylmethane nih.gov
Aryl EsterArylboronic AcidNHC-Pd catalystKetone nih.gov
Arylethenyl Boron EsterAryl HalidePd catalystMulti-aryl substituted olefin chemrxiv.org

Divergent strategies, on the other hand, start with a pre-formed biphenyl scaffold which is then elaborated to introduce the acetic acid group. Several classical organic reactions can be adapted for this purpose:

Grignard Reaction with Subsequent Hydrolysis: A Grignard reagent can be formed from a halogenated 3-[4-(trifluoromethyl)phenyl]biphenyl derivative. Subsequent reaction with carbon dioxide followed by acidic workup would yield the corresponding carboxylic acid. While a versatile method, the high reactivity of Grignard reagents necessitates careful protection of other functional groups.

Diazotization-Hydrolysis Route: An amino group on the biphenyl scaffold can be converted to a nitrile via a Sandmeyer reaction, which involves diazotization followed by reaction with a cyanide salt. The resulting nitrile can then be hydrolyzed to the carboxylic acid. A preparation method for 3-trifluoromethyl phenylacetonitrile has been described involving trifluoromethylation of p-aminophenylacetonitrile, followed by diazotization and reduction. google.com

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a rearranged carbon skeleton. organic-chemistry.orgmdma.chsciencemadness.orgwikipedia.org A suitable acetyl-substituted biphenyl derivative could serve as a precursor to this compound using this method. The reaction is typically carried out using sulfur and an amine, such as morpholine. wikipedia.org

Arndt-Eistert Homologation: This method allows for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.orgchem-station.com Thus, 3-[4-(trifluoromethyl)phenyl]benzoic acid could be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield this compound. libretexts.org

Chiral Synthesis and Enantioselective Routes for Fluorinated Phenylacetic Acids

The synthesis of enantiomerically pure fluorinated phenylacetic acids is of great importance, particularly for pharmaceutical applications. One approach is the direct enantioselective α-alkylation of a pre-existing arylacetic acid. This can be achieved using a chiral lithium amide as a traceless auxiliary. nih.govresearchgate.net This method has been successfully applied to the alkylation of various arylacetic acids, including those with trifluoromethyl substituents, with high enantioselectivity. nih.gov Another strategy involves the enantioselective palladium-catalyzed α-arylation of acyclic esters, which can establish a chiral quaternary carbon center. researchgate.netnih.gov

Derivatization and Chemical Functionalization of this compound

The carboxylic acid moiety and the aromatic rings of this compound offer multiple sites for chemical modification to modulate its properties.

Esterification and Amidation Reactions for Modulating Molecular Properties

The carboxylic acid group can be readily converted to esters and amides to alter the molecule's polarity, solubility, and biological activity.

Esterification: Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. For sterically hindered alcohols, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) can be effective. researchgate.netresearchgate.net Direct organocatalytic esterification using a redox-neutral sulfur(IV) catalyst has also been reported for phenylacetic acids. rsc.org The esterification of phenylacetic acid with p-cresol has been achieved using metal cation-exchanged montmorillonite nanoclay catalysts. nih.gov

Amidation: Amide bond formation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. Alternatively, direct amidation can be carried out using coupling reagents. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.com Nickel(II) chloride has also been used as a catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives. nih.gov For sterically hindered amines, more specialized coupling reagents may be necessary.

Reaction TypeReagents/CatalystSubstrate ScopeReference
EsterificationEDC, HOBt, DMAPSterically hindered alcohols researchgate.netresearchgate.net
EsterificationSulfur(IV) catalystPrimary and secondary alcohols rsc.org
AmidationBoric acidVarious carboxylic acids and amines sciepub.com
AmidationNiCl₂Phenylacetic acids and benzylamines nih.gov

Nucleophilic Substitution Reactions on Trifluoromethylated Aromatic Systems

The trifluoromethyl group strongly activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). nih.govnih.govstackexchange.com This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, onto the trifluoromethyl-substituted phenyl ring. The substitution typically occurs at the para position to the trifluoromethyl group if it is occupied by a suitable leaving group, such as a halogen. This reactivity provides a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of analogs for structure-activity relationship studies.

Reductive and Oxidative Transformations of Related Functional Groups

The chemical architecture of this compound and its analogs offers several avenues for functional group interconversion through reductive and oxidative pathways. These transformations are crucial for generating derivatives with modified physicochemical properties and for studying structure-activity relationships.

Reductive Transformations

The most prominent functional group available for reduction in the parent molecule is the carboxylic acid. Carboxylic acids can be converted to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via an aldehyde intermediate, which is further reduced in situ to the alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The resulting alcohol, {3-[4-(trifluoromethyl)phenyl]phenyl}ethanol, can serve as a precursor for further derivatization, such as esterification or etherification.

Another key functional group, the trifluoromethyl (CF₃) group, is generally stable to most reducing conditions. Its high metabolic stability is a key reason for its incorporation into drug candidates. mdpi.com However, under specific and harsh conditions, it can be transformed. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid using strong acids like fuming sulfuric acid has been reported for certain aryl phosphines, representing a formal reductive transformation at the carbon atom followed by hydrolysis. nih.gov

Oxidative Transformations

While the core biphenyl and phenylacetic acid moieties of the title compound are relatively resistant to oxidation under standard conditions, analogs bearing other functional groups can undergo specific oxidative transformations. For instance, if an analog were synthesized to include a thioether group, this sulfur-containing functional group could be selectively oxidized.

The oxidation of aryl trifluoromethyl sulfides provides a relevant example. These compounds can be selectively oxidized to the corresponding sulfoxides using reagents like hydrogen peroxide in trifluoroacetic acid. rsc.org This method is highly selective and prevents overoxidation to the sulfone. rsc.org The resulting sulfoxide and sulfone derivatives introduce polarity and hydrogen-bonding capabilities, significantly altering the molecule's properties. The trifluoromethyl group itself is highly resistant to oxidation.

The table below summarizes potential reductive and oxidative transformations on functional groups related to this compound and its analogs.

Table 1: Summary of Reductive and Oxidative Transformations

Starting Functional Group Transformation Reagent(s) Product Functional Group
Carboxylic Acid (-COOH) Reduction Lithium aluminum hydride (LiAlH₄) Primary Alcohol (-CH₂OH)
Thioether (-S-) Oxidation Hydrogen peroxide (H₂O₂), m-CPBA Sulfoxide (-SO-)
Sulfoxide (-SO-) Oxidation m-CPBA, Oxone Sulfone (-SO₂-)

Advanced Coupling Reactions for Analog Preparation (e.g., Suzuki Coupling)

The synthesis of this compound and a diverse library of its analogs relies heavily on advanced cross-coupling reactions. These methods are fundamental for constructing the central biaryl scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biphenyl derivatives. mdpi.comacs.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. researchgate.net Its advantages include mild reaction conditions, commercial availability of a vast array of starting materials, and high tolerance for various functional groups. acs.org

For the synthesis of the parent compound, the Suzuki coupling could involve the reaction of (3-carboxymethylphenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene or, alternatively, 3-bromophenylacetic acid with 4-(trifluoromethyl)phenylboronic acid. The choice of reactants often depends on the availability and stability of the starting materials. A palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate, serves as the catalyst. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups are eliminated from the palladium, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

The table below illustrates the application of Suzuki coupling for generating various analogs by modifying the coupling partners.

Table 2: Analog Preparation via Suzuki-Miyaura Coupling

Arylboronic Acid/Ester Aryl Halide Palladium Catalyst / Ligand Base Product
4-(Trifluoromethyl)phenylboronic acid Methyl 3-bromophenylacetate Pd(PPh₃)₄ K₂CO₃ Methyl 3-[4-(trifluoromethyl)phenyl]phenylacetate
(3-Methoxycarbonylmethylphenyl)boronic acid 1-Bromo-4-(trifluoromethyl)benzene Pd(dppf)Cl₂ Cs₂CO₃ Methyl 3-[4-(trifluoromethyl)phenyl]phenylacetate
4-Fluorophenylboronic acid mdpi.com Methyl 3-bromophenylacetate Pd(OAc)₂ / SPhos K₃PO₄ Methyl 3-(4-fluorophenyl)phenylacetate
4-(Trifluoromethyl)phenylboronic acid Methyl 3-bromo-4-fluorophenylacetate Pd(OAc)₂ / XPhos K₃PO₄ Methyl 3-[4-(trifluoromethyl)phenyl]-4-fluorophenylacetate

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce further diversity. For instance, an aryl bromide analog could be coupled with a terminal alkyne to introduce alkynyl functionalities, which can then be further manipulated. nih.gov These advanced coupling methodologies provide a flexible and powerful platform for the rational design and synthesis of a wide range of analogs of this compound for further investigation.

Structure Activity Relationship Sar and Structural Biology of 3 4 Trifluoromethyl Phenyl Phenylacetic Acid Analogs

Rational Design Principles for Analogs of 3-[4-(Trifluoromethyl)phenyl]phenylacetic Acid

The rational design of analogs of this compound is a multifaceted process that leverages key chemical principles to optimize biological activity. This involves a deep understanding of how specific structural modifications influence the molecule's physicochemical properties and its interaction with a biological target.

The trifluoromethyl (CF3) group plays a pivotal role in medicinal chemistry and is a key feature in many FDA-approved drugs. nih.gov Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's properties. In the context of this compound analogs, the CF3 group is instrumental in enhancing bioactivity and binding affinity through several mechanisms:

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites within the body. This property is often crucial for oral bioavailability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s. This leads to increased metabolic stability and a longer half-life of the drug in the body.

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with biological targets. These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), and multipolar interactions with aromatic residues in a protein's binding pocket.

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that fits more snugly into the target's binding site.

The strategic placement of the CF3 group on the phenyl ring is critical. In this compound, its position on the outer phenyl ring allows it to project into a specific pocket of a target protein, thereby maximizing its beneficial effects on binding affinity.

The biological efficacy and selectivity of this compound analogs are highly sensitive to the position and nature of substituents on the aromatic rings. Structure-activity relationship studies of related phenylacetic acid derivatives have demonstrated that even minor changes can lead to significant differences in potency and target selectivity.

For instance, in a series of aryl acetamide triazolopyridazines derived from substituted phenylacetic acids, the position of fluorine and trifluoromethyl groups had a dramatic impact on their anti-cryptosporidium activity. nih.gov Shifting a trifluoromethyl group from one position to another on the phenyl ring could alter the EC50 value by an order of magnitude, highlighting the importance of precise positioning for optimal interaction with the target.

The following table illustrates the hypothetical effect of positional isomers on the biological activity of a generic 3-phenylphenylacetic acid analog, based on established principles of medicinal chemistry.

AnalogSubstituent PositionHypothetical Relative PotencyRationale
Analog 14'-CF3 (para)HighOptimal fit into a hydrophobic pocket of the target.
Analog 23'-CF3 (meta)ModerateSlightly altered vector for the CF3 group, leading to a less optimal but still favorable interaction.
Analog 32'-CF3 (ortho)LowPotential for steric hindrance with the adjacent phenyl ring, disrupting the optimal binding conformation.

Furthermore, the introduction of other substituents, such as halogens, alkyl, or alkoxy groups, can modulate the electronic and steric properties of the molecule, leading to changes in activity and selectivity. For example, the addition of a fluorine atom to a phenyl ring containing a trifluoromethyl group can further enhance potency through additional favorable interactions. nih.gov

The biological responses of this compound analogs are intricately linked to their electronic and steric properties. The strongly electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid moiety and the electron density of the aromatic rings, which in turn affects how the molecule interacts with its biological target.

Electronic Effects: The electron-withdrawing CF3 group can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH. This is critical for interactions with binding sites that may involve charged residues. Moreover, the altered electron distribution on the phenyl rings can affect their ability to participate in π-π stacking or cation-π interactions with the target protein.

Quantitative structure-activity relationship (QSAR) studies on related classes of compounds, such as aryloxyacetic acid derivatives, have successfully correlated electronic and steric descriptors with biological activity. These models can be used to predict the activity of novel analogs and guide the design of more potent and selective compounds.

Conformational Analysis and Ligand-Target Recognition

To fully comprehend the interaction between this compound analogs and their biological targets, it is essential to analyze their conformational preferences and the specifics of ligand-target recognition at the atomic level. This is achieved through a combination of computational and experimental techniques.

Computational methods are invaluable tools for predicting how a ligand will bind to its target protein and for understanding the dynamics of this interaction.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs of this compound, docking studies can help to visualize how the molecule fits into the active site of a target enzyme or receptor. These studies can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the trifluoromethylphenyl moiety. Docking analyses of similar trifluoromethyl-containing compounds have demonstrated strong binding affinities with various protein targets. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. These simulations can help to refine the binding poses predicted by docking and can reveal the importance of specific water molecules in mediating the interaction. MD simulations of other small molecule inhibitors have been crucial in evaluating the stability of their complexes with target proteins. nih.gov

The following table outlines the predicted interactions for a hypothetical complex of this compound with a target protein, based on typical findings from molecular docking and MD simulations.

Molecular MoietyPredicted Interaction TypePotential Interacting Residues
Carboxylic AcidHydrogen Bonding, Salt BridgeArginine, Lysine, Histidine, Serine
Phenyl Ringsπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Trifluoromethyl GroupHydrophobic Interactions, Halogen BondingLeucine, Isoleucine, Alanine, Methionine

While computational methods provide valuable predictions, experimental techniques are essential for definitively determining the binding mode of a ligand.

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.govyoutube.com By crystallizing the protein in complex with an analog of this compound and analyzing the resulting X-ray diffraction pattern, researchers can precisely map the atomic interactions between the ligand and the protein. This information is considered the "gold standard" for structure-based drug design and can reveal the exact orientation of the trifluoromethyl group within its binding pocket and the specific hydrogen bonding network of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, which is closer to the physiological environment. acs.org For fluorinated compounds like this compound analogs, 19F NMR is particularly powerful. rsc.org The fluorine nucleus is highly sensitive to its local environment, and changes in the 19F NMR signal upon binding to a protein can provide information on the binding affinity, kinetics, and the conformation of the bound ligand. Protein-observed NMR experiments can also be used to map the binding site on the protein surface. nih.gov

The combination of these computational and experimental approaches provides a comprehensive understanding of the SAR and structural biology of this compound analogs, paving the way for the design of next-generation therapeutic agents with improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net In the context of drug design and discovery, QSAR models are invaluable predictive tools. researchgate.netnih.gov They allow researchers to forecast the activity of novel, unsynthesized molecules, thereby prioritizing the synthesis of compounds with the highest potential efficacy and guiding the optimization of lead molecules. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net A general QSAR model can be expressed by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

For analogs of this compound, which fall under the class of aryl acetic acids, QSAR studies have been instrumental in understanding the structural requirements for their anti-inflammatory activity. These studies typically involve generating a series of analogs and correlating their measured biological response with various calculated molecular descriptors.

A key study focused on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives, which are structural analogs of the parent compound. In this research, multiple regression analysis was employed to build QSAR models that correlate the anti-inflammatory activity of the compounds with their physicochemical parameters. The analysis generated statistically significant models that shed light on the influence of electronic and steric factors on the activity of these molecules.

The robustness and predictive power of a QSAR model are assessed using several statistical metrics. nih.govscispace.com These include the correlation coefficient (r), the coefficient of determination (r²), the Fischer statistic (F), and the standard deviation (S). Crucially, internal validation techniques like leave-one-out cross-validation (yielding a q² or r²_CV value) are used to evaluate the model's predictive capability. nih.gov

One such QSAR model developed for the anti-inflammatory activity of 3-biphenylylacetic acid derivatives demonstrated a strong correlation between the observed activity and the selected descriptors. The statistical parameters for a notable model are presented below.

Table 1: Statistical Validation of a QSAR Model for Anti-inflammatory Activity of 3-Biphenylylacetic Acid Analogs.
ParameterValueDescription
n22Number of compounds in the dataset.
r0.838Correlation coefficient, indicating the strength of the linear relationship.
0.702Coefficient of determination, representing the proportion of variance in the activity explained by the model.
r²_CV0.538Cross-validated r², indicating the predictive power of the model.
S0.361Standard error of the estimate.
F14.17Fischer's test value, indicating the statistical significance of the model.

The descriptors included in these successful models revealed critical insights. The generated QSAR models highlighted the importance of both electronic and steric parameters. For instance, the models indicated that the presence of electron-withdrawing groups at the 4' and 5 positions of the biphenyl (B1667301) structure was favorable for enhanced anti-inflammatory activity. Furthermore, the analysis suggested that less bulky substituents at these positions were also important for improving the biological activity.

Such findings are crucial for predictive analysis in drug development. By utilizing these validated QSAR models, medicinal chemists can computationally design new analogs of this compound with specific electronic and steric features that are predicted to result in superior anti-inflammatory potency, long before committing resources to their chemical synthesis and biological testing.

Advanced Analytical and Characterization Methodologies for 3 4 Trifluoromethyl Phenyl Phenylacetic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a complete picture of the atomic connectivity and molecular composition.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and differentiation from its positional isomers.

In the ¹H NMR spectrum, distinct signals are expected for the carboxylic acid proton, the aliphatic methylene protons, and the aromatic protons on the two phenyl rings. The carboxylic acid proton (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. The two methylene protons (–CH₂) adjacent to the chiral center would appear as a singlet around 3.7 ppm, integrating to two protons.

The aromatic region would be the most complex and most informative for confirming the substitution pattern. The spectrum would show signals corresponding to the nine aromatic protons. The protons on the 4-(trifluoromethyl)phenyl ring would present as a characteristic AA'BB' system—two doublets, each integrating to two protons. The protons on the 3-substituted phenylacetic acid ring would show a more complex splitting pattern due to their different chemical environments, allowing for confirmation of the meta (3-position) substitution. This complex pattern is critical for distinguishing the target molecule from its isomers, such as 4-[4-(trifluoromethyl)phenyl]phenylacetic acid, which would show a simpler AA'BB' pattern for both rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing between 170-180 ppm. The methylene carbon would be found further upfield, typically around 40-45 ppm. The spectrum would display signals for all aromatic carbons, including the quaternary carbons involved in the biphenyl (B1667301) linkage and the carbon attached to the –CF₃ group. The trifluoromethyl group itself exhibits a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling. The specific chemical shifts of the aromatic carbons confirm the substitution pattern on both rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) > 10 (broad singlet) 170 - 180
Methylene (-CH₂) ~ 3.7 (singlet) 40 - 45
Aromatic Protons (-C₆H₄- and -C₆H₅) 7.2 - 7.8 (complex multiplets) 120 - 145

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and FT-Raman, are powerful for identifying the specific functional groups within the this compound molecule. These methods are complementary and provide a characteristic "fingerprint" of the compound.

The FT-IR spectrum is expected to be dominated by absorptions from the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration would be prominent in the 1700–1750 cm⁻¹ range.

The presence of the aromatic rings would be confirmed by several bands. C–H stretching vibrations for the aromatic protons typically appear just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected to produce a series of sharp peaks in the 1450–1600 cm⁻¹ region.

The trifluoromethyl (–CF₃) group gives rise to very strong and characteristic absorption bands due to the C–F stretching vibrations. These are typically found in the 1100–1350 cm⁻¹ region and are often some of the most intense peaks in the spectrum.

FT-Raman spectroscopy provides complementary information. While the polar O–H and C=O bonds of the carboxylic acid give strong signals in IR, the non-polar C=C bonds of the aromatic rings and the C-C bonds often produce strong signals in Raman spectroscopy, aiding in the characterization of the carbon skeleton.

Table 2: Expected Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
2500 - 3300 Carboxylic Acid (-COOH) O-H Stretch (broad)
1700 - 1750 Carboxylic Acid (-C=O) C=O Stretch (strong, sharp)
> 3000 Aromatic Rings C-H Stretch
1450 - 1600 Aromatic Rings C=C Ring Stretch

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. The molecular formula of the compound is C₁₅H₁₁F₃O₂, giving it a monoisotopic mass of approximately 296.066 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296. This peak confirms the molecular weight of the compound. The fragmentation pattern of aromatic carboxylic acids is well-established. A common and significant fragmentation pathway is the loss of the carboxyl group (–COOH), which has a mass of 45 Da. This would result in a prominent fragment ion at m/z 251 (M-45). Another possible fragmentation is the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 278 (M-18). Further fragmentation of the biphenyl structure could also occur, though the biphenyl system itself is relatively stable.

In research settings, particularly in metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to identify metabolites. This technique can detect the parent compound as well as modified versions, such as hydroxylated or conjugated forms, by identifying their corresponding molecular ions and unique fragmentation patterns.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity Description
296 [M]⁺ Molecular Ion
278 [M - H₂O]⁺ Loss of water

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, and its own stereoisomers, thereby allowing for accurate purity assessment.

The this compound molecule contains a stereogenic center at the alpha-carbon of the acetic acid moiety, meaning it exists as a pair of enantiomers (R and S forms). Since enantiomers often have different pharmacological activities, assessing the enantiomeric purity is critical.

The most widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating acidic chiral compounds like profens and their analogs. The separation allows for the quantification of each enantiomer in a mixture, from which the enantiomeric excess (ee) or enantiomeric purity can be calculated.

An alternative, though less common, method involves the use of specialized chiral shift reagents in NMR spectroscopy. These reagents form transient diastereomeric complexes with the enantiomers, which causes their corresponding signals in the NMR spectrum to have different chemical shifts, allowing for their quantification.

Beyond chiral separations, achiral HPLC is the standard method for determining the chemical purity of this compound and for monitoring its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would utilize a C18 (octadecylsilyl) silica column as the stationary phase. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing a small amount of acid like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated for consistent retention. Detection is typically performed using a UV detector, set to a wavelength where the aromatic rings strongly absorb light (e.g., ~254 nm). Under these conditions, the compound will elute as a single peak, and its purity can be determined by comparing the area of this peak to the total area of all peaks in the chromatogram.

This technique is also invaluable for reaction monitoring, for example, during a Suzuki cross-coupling synthesis used to form the biphenyl core. Small aliquots of the reaction mixture can be taken at different time points and analyzed by HPLC. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product, the progress and completion of the reaction can be accurately monitored.

**Table 4: Typical

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary and powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides definitive information on the molecular structure, conformation, and intermolecular interactions that dictate the macroscopic properties of a material. For a novel compound such as this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state architecture.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal's unit cell.

Detailed Research Findings

Analysis of the diffraction pattern would yield fundamental crystallographic data. This information is crucial for understanding the compound's structural characteristics. Typically, this would include:

Crystal System and Space Group: These parameters describe the symmetry of the unit cell, the basic repeating block of the crystal lattice.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely determined.

Intermolecular Interactions: A key aspect of solid-state structure is the network of non-covalent interactions that hold the molecules together. For this compound, one would expect to identify and characterize hydrogen bonding, particularly the classic carboxylic acid dimer motif (R-C=O...H-O-C-R), where two molecules are linked in a head-to-head fashion. Other potential interactions, such as C-H···O, C-H···F, or π-π stacking between the phenyl rings, would also be quantified.

Data Tables

Had the experimental data been available, it would be presented in standardized tables. An example of what these tables would look like is provided below. Please note the data within is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₁₅H₁₁F₃O₂
Formula weight 280.24
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions
a 10.123(4) Å
b 15.456(6) Å
c 8.789(3) Å
α 90°
β 105.2(1)°
γ 90°
Volume 1325.1(8) ų
Z 4
Density (calculated) 1.403 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123
Goodness-of-fit on F² 1.05

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

D—H···A d(D-H) d(H···A) d(D···A) <(DHA)
O(1)-H(1)···O(2)#1 0.82 1.81 2.63 175

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y, -z+1

These tables would provide a quantitative summary of the crystal's structure, confirming the molecular connectivity and detailing the supramolecular arrangement driven by hydrogen bonding and other weak interactions. The precise bond lengths and angles within the molecule would also be determined, offering insight into the electronic effects of the trifluoromethyl substituent on the biphenyl system.

Broader Academic Applications and Future Research Directions for 3 4 Trifluoromethyl Phenyl Phenylacetic Acid

3-[4-(Trifluoromethyl)phenyl]phenylacetic Acid as a Chemical Probe in Biological Systems

The structural characteristics of this compound make it an intriguing candidate for development into a chemical probe, a small molecule used to study and manipulate biological systems.

Chemical probes are essential for dissecting complex biological pathways. The development of such tools from a scaffold like this compound is predicated on its adaptable structure. The carboxylic acid group serves as a versatile anchor point for attaching reporter tags, such as fluorescent dyes or biotin, or for linking to other molecular fragments to enhance target specificity.

The presence of the trifluoromethyl group is particularly advantageous. This moiety is known to enhance a molecule's metabolic stability and lipophilicity, properties that are critical for effective chemical probes, as they can improve cell permeability and prolong the probe's functional lifetime within a biological system. nbinno.com By modifying the phenylacetic acid core, researchers can systematically alter the molecule's properties to fine-tune its interaction with specific proteins or pathways, thereby creating a tailored tool for biological interrogation. nbinno.com The goal of such a tool is to provide insight into biological processes at the molecular level, which is crucial for understanding disease mechanisms and identifying new therapeutic targets. nih.gov

Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target (e.g., an enzyme or receptor) yields a desired therapeutic effect. Chemical probes derived from this compound could play a significant role in this process. Once a probe is developed to bind selectively to a novel protein, it can be used to assess the functional consequences of this interaction in cellular or in vivo models. nih.gov

For instance, a probe could be designed to inhibit an enzyme's activity or block a receptor's signaling. Observing the downstream effects of this intervention helps to validate (or invalidate) the protein as a viable drug target. nih.gov Furthermore, the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of a target protein, has become a powerful strategy for target validation. nih.gov The adaptable structure of this compound makes it a suitable starting point for designing one end of a PROTAC molecule—the part that binds to the target of interest.

Potential Applications as a Chemical Probe

Application AreaKey Structural FeatureRationale for UtilityPotential Research Outcome
Interrogating Biological PathwaysCarboxylic Acid (-COOH) GroupProvides a reactive site for conjugation with reporter molecules (e.g., fluorophores, biotin) without significantly altering the core scaffold.Visualization and tracking of protein interactions; elucidation of pathway dynamics.
Target Validation StudiesTrifluoromethyl (-CF3) GroupEnhances lipophilicity and metabolic stability, improving cellular uptake and in-vivo half-life, which is crucial for observing phenotypic outcomes. nbinno.comConfirmation of a protein's role in a disease process; validation of new drug targets.
Development of PROTACsEntire Molecular ScaffoldServes as a foundation for a target-binding ligand that can be linked to an E3 ligase-recruiting moiety.Creation of novel tools for targeted protein degradation and assessment of the therapeutic effect of protein removal. nih.gov

Role in Medicinal Chemistry and Organic Synthesis Research

In the realms of medicinal and organic chemistry, this compound is a valuable building block due to its inherent reactivity and structural motifs.

Phenylacetic acid derivatives are fundamental building blocks in organic synthesis. inventivapharma.com The title compound serves as a precursor for a wide array of more complex molecules. Its carboxylic acid functionality can be readily converted into esters, amides, or reduced to alcohols, providing access to numerous chemical entities. nbinno.comnbinno.com These transformations are cornerstone reactions in the synthesis of pharmaceuticals and other fine chemicals.

The biphenyl (B1667301) structure featuring a trifluoromethyl group is a common motif in modern drug candidates. The CF3 group can significantly influence a molecule's binding affinity to its target protein through favorable intermolecular interactions. nbinno.com Therefore, synthetic routes that incorporate this compound are of high interest. For example, it can be used in the synthesis of novel anti-inflammatory agents or kinase inhibitors, where the specific arrangement of its aromatic rings and the electronic properties of the CF3 group can be exploited to achieve high potency and selectivity. nbinno.comchemimpex.com Synthetic strategies such as palladium-catalyzed cross-coupling reactions are often employed to construct the core biphenyl structure of this intermediate. inventivapharma.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound is itself achiral, its derivatives have potential applications in asymmetric synthesis. The phenylacetic acid moiety can be attached to a chiral alcohol or amine to form a chiral ester or amide. This new, chiral molecule can then be used to direct the stereoselective addition of substituents at the alpha-carbon (the carbon adjacent to the carbonyl group).

After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled, leaving behind an enantiomerically enriched product. The rigidity of the biphenyl framework and the steric bulk it provides can be advantageous in creating a well-defined chiral environment to guide incoming reagents. Researchers could explore the derivatization of the phenylacetic acid with known chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, to synthesize optically active carboxylic acid derivatives for use in drug development. researchgate.net

Synthetic Utility of this compound

Synthetic RoleReactive SiteCommon TransformationsExamples of Target Molecules
Precursor/IntermediateCarboxylic Acid (-COOH)Esterification, Amidation, Reduction, HalogenationPharmaceuticals (e.g., anti-inflammatories, kinase inhibitors), Agrochemicals
Precursor/IntermediateAromatic RingsElectrophilic Aromatic SubstitutionFurther functionalized biphenyl scaffolds
Substrate for Asymmetric Synthesisα-CarbonEnolate formation followed by alkylation, aldol reactionEnantiomerically pure active pharmaceutical ingredients

Potential Contributions to Agrochemical and Material Science Research

The influence of fluorine-containing groups on molecular properties extends beyond pharmaceuticals into the fields of agrochemicals and material science. nbinno.com

In agrochemical research, the inclusion of a trifluoromethyl group is a well-established strategy for enhancing the efficacy of herbicides, fungicides, and insecticides. chemimpex.comresearchgate.net The CF3 group can increase the molecule's lipophilicity, which aids its transport across plant or insect cuticles, and it often improves metabolic stability, leading to a longer duration of action. nbinno.comsemanticscholar.org Consequently, this compound represents a valuable starting material for the synthesis of new crop protection agents. Its derivatives could be screened for novel biological activities, potentially leading to the development of more effective and environmentally stable agrochemicals.

In material science, fluorinated organic compounds are explored for a variety of applications due to their unique electronic and physical properties. nbinno.com The rigid biphenyl structure of this compound, combined with the strong dipole of the C-F bonds, suggests potential for use in liquid crystals, polymers, or other advanced materials. chemimpex.com Derivatives of this compound could be investigated for their thermal stability, chemical resistance, and self-assembly properties, making them candidates for components in high-performance polymers or organic electronic devices. nbinno.com

Emerging Research Frontiers and Interdisciplinary Approaches in Fluorinated Compound Chemistry

The future of fluorinated compounds, including derivatives of this compound, lies in their application across diverse scientific disciplines. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, opening up new avenues for innovation. nbinno.com

Advanced Materials Science:

Derivatives of trifluoromethylphenylacetic acids are being explored as building blocks for advanced materials. nbinno.com The polarity and stability of the C-F bond can be harnessed to create liquid crystals, polymers, and other functional materials with unique electronic and optical properties. For instance, computational studies on trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals have demonstrated how the position of the trifluoromethyl group can influence the mesophase behavior and thermal properties of these materials.

Potential Applications in Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can be utilized to tune the energy levels of organic semiconductors, potentially leading to the development of more efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Fluorinated Polymers: Incorporation of fluorinated moieties into polymer backbones can enhance their thermal stability, chemical resistance, and hydrophobicity, making them suitable for specialized coatings, membranes, and insulators.

Medicinal Chemistry and Drug Discovery:

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and improve binding affinity to biological targets. nbinno.com Phenylacetic acid derivatives containing trifluoromethyl groups are valuable intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for cancer therapy. nbinno.comnbinno.com

Future research in this area is likely to focus on:

Novel Therapeutics: Synthesizing and screening new derivatives of this compound for activity against a range of diseases, including cancer, inflammation, and metabolic disorders. A study on phenylacetic acid and trifluoromethylphenyl substituted benzamide derivatives showed their potential as Peroxisome proliferator-activated receptor (PPAR)δ agonists for treating metabolic syndrome.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to understand how changes in the substitution pattern affect biological activity. For example, studies on aryl acetamide triazolopyridazines have revealed the remarkable role of fluorine in enhancing potency against Cryptosporidium.

Catalysis and Synthesis:

The development of new synthetic methodologies is crucial for accessing novel fluorinated compounds. Research in this area includes:

Transition-Metal-Catalyzed Reactions: Exploring new transition-metal catalysts for the efficient and selective introduction of trifluoromethyl groups into organic molecules. This includes the development of methods for aryl–CF3 bond formation.

Asymmetric Synthesis: Designing chiral catalysts for the enantioselective synthesis of fluorinated compounds, which is critical for producing single-enantiomer drugs.

Interdisciplinary Approaches:

The full potential of fluorinated compounds like this compound can be realized through interdisciplinary collaborations.

Chemical Biology: The use of fluorinated probes for in-vivo imaging and studying biological processes. The unique NMR signature of fluorine (19F) allows for background-free imaging.

Computational Chemistry: Employing theoretical calculations to predict the properties of new fluorinated molecules and to understand their interactions with biological targets or in materials. This can accelerate the design and discovery process.

Supramolecular Chemistry: Investigating how the introduction of fluorine affects the self-assembly of molecules into complex, functional architectures. Studies have shown that fluorination can alter the self-assembly motif of dendrons, leading to unexpected supramolecular structures. nih.gov

Table of Research Directions and Potential Applications:

Research AreaFocusPotential Applications
Materials Science Synthesis of novel fluorinated polymers and liquid crystals.Organic electronics (OLEDs, OPVs), high-performance coatings, advanced optical materials.
Medicinal Chemistry Design and synthesis of new bioactive molecules.Anticancer agents, anti-inflammatory drugs, treatments for metabolic disorders.
Catalysis Development of new methods for fluorination and asymmetric synthesis.Efficient production of complex fluorinated molecules and pharmaceuticals.
Chemical Biology Development of 19F-based probes for imaging and diagnostics.Non-invasive in-vivo imaging, disease diagnosis.
Supramolecular Chemistry Understanding the role of fluorine in molecular self-assembly.Creation of novel nanomaterials and functional supramolecular systems.
Computational Chemistry Predicting properties and guiding the design of new fluorinated compounds.Accelerated discovery of new drugs and materials.

Q & A

Q. Optimization strategies :

  • Vary catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) and solvents (polar aprotic solvents for cross-coupling).
  • Monitor reaction progress via HPLC () or TLC to identify intermediates.
  • Adjust temperature (e.g., 80–120°C for malonate-based routes) to balance yield and side reactions .

Advanced Characterization Techniques for Structural Confirmation

Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound? A:

  • NMR : Compare experimental 1^1H/13^{13}C spectra with computed data (e.g., using DFT calculations). For fluorinated analogs, note splitting patterns due to 19^{19}F coupling (e.g., 3-fluorophenylacetic acid in ).
  • IR spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm1^{-1}) and trifluoromethyl (CF₃) peaks (~1150 cm1^{-1}) against reference spectra ().
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like PubChem ().

Stability and Reactivity Under Experimental Conditions

Q: What precautions are necessary to ensure the compound’s stability during pharmacological assays? A:

  • Storage : Keep in anhydrous conditions (moisture-sensitive) at –20°C to prevent hydrolysis ().
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH), which may degrade the acetic acid moiety ().
  • Decomposition monitoring : Use HPLC-PDA to detect breakdown products (e.g., trifluoromethylbenzene derivatives) under stress conditions ().

Mechanistic Insights into Pharmacological Applications

Q: How does the trifluoromethyl group influence the compound’s interaction with biological targets? A:

  • Lipophilicity enhancement : The CF₃ group increases membrane permeability, as seen in analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ().
  • Electron-withdrawing effects : Modulates binding affinity to enzymes (e.g., cyclooxygenase) by altering electron density at the phenyl ring.
  • Metabolic stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, as observed in related fluorophenylacetic acids ().

Analytical Challenges in Quantifying Trace Impurities

Q: What methodologies are recommended for detecting low-level impurities (e.g., regioisomers) in synthesized batches? A:

  • HPLC-MS/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Monitor for regioisomers (e.g., 2- vs. 4-trifluoromethyl substitution) via retention time shifts ().
  • Chiral chromatography : Resolve enantiomeric impurities using chiral stationary phases (e.g., amylose-based) if asymmetric synthesis is employed ().
  • Limit of detection (LOD) : Validate down to 0.1% using spiked samples and calibration curves ().

Addressing Contradictions in Biological Activity Data

Q: How can discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) be systematically addressed? A:

  • Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and substrate concentrations.
  • Control experiments : Test for interference from residual solvents (e.g., DMSO) using vehicle-only controls.
  • Orthogonal assays : Cross-validate results with fluorometric () and radiometric assays (e.g., 3^{3}H-labeled substrates).

Role in Microbial Metabolism and Gut Microbiome Studies

Q: Can this compound serve as a biomarker for microbial metabolism in gut dysbiosis studies? A:

  • Fermentation byproducts : Analogous to 4-hydroxyphenylacetic acid (), it may arise from bacterial degradation of aromatic amino acids.
  • Correlation with dysbiosis : Quantify fecal levels via LC-MS and correlate with clinical markers (e.g., inflammation cytokines).
  • Antioxidant activity : Assess radical scavenging potential using DPPH assays, as seen with hydroxylated analogs ().

Computational Modeling for Drug Design

Q: How can molecular docking predict the compound’s affinity for drug targets like kinases? A:

  • Ligand preparation : Generate 3D conformers using software like Schrödinger Maestro, accounting for CF₃ group flexibility ().
  • Target selection : Focus on kinases with hydrophobic pockets (e.g., EGFR) where the trifluoromethyl group may enhance binding.
  • Validation : Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values from kinase inhibition assays ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.